molecular formula C10H15N5O6 B1487064 Guanosine Hydrate CAS No. 141433-61-6

Guanosine Hydrate

Cat. No. B1487064
M. Wt: 301.26 g/mol
InChI Key: YCHNAJLCEKPFHB-GWTDSMLYSA-N
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Description

Guanosine Hydrate is a purine nucleoside that has different biological applications . It is a substrate for a wide range of G-protein coupled receptor (GPCR) GTPases, as well as cell signaling and cycling-associated guanine nucleotide exchange factors .


Synthesis Analysis

Guanosine Hydrate can be synthesized and enhanced through its covalently grafting on polyvinyl alcohol (PVA), chitosan (CS), and cellulose (CL) .


Molecular Structure Analysis

Guanosine Hydrate has a molecular formula of C10H15N5O6 . It has an average mass of 301.256 Da and a monoisotopic mass of 301.102234 Da .


Chemical Reactions Analysis

Guanosine Hydrate can form complexes with water molecules, which can profoundly influence its physicochemical properties . The addition of water molecules increases the experimental adiabatic detachment (ADE) and vertical detachment energy (VDE) by 0.5−0.1 eV, depending on the cluster size .


Physical And Chemical Properties Analysis

Guanosine Hydrate is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Neuroprotective and Antioxidant Properties

  • Neuroprotection in Astroglial Cells

    Guanosine, a guanine-based purine, has shown antioxidant properties and protective effects against oxidative damage in C6 astroglial cells. It effectively mitigates cytotoxicity and modulates glial, oxidative, and inflammatory responses through the activation of the heme oxygenase 1 pathway, offering significant neuroprotection (Quincozes-Santos et al., 2014).

  • Antidepressant-Like Effects and Hippocampal Protection

    Guanosine has demonstrated antidepressant-like properties in animal models, associated with the modulation of hippocampal oxidative stress. It effectively reduces behavioral alterations and oxidative damage in the hippocampus, indicative of its potential therapeutic applications in mood disorders (Bettio et al., 2014).

Supramolecular Applications and Material Science

  • Gelation and Hydrogel Formation

    Guanosine derivatives can form stable supramolecular hydrogels through guanine quartet (G-quartet) formation in the presence of metal cations. These hydrogels demonstrate significant potential for controlled release of bioactive substances and have applications in material science and drug delivery (Sreenivasachary & Lehn, 2005).

  • Controlled Release of Bioactive Molecules

    Guanosine-based hydrogels are capable of entrapping and selectively releasing various biologically active molecules, like acyclovir, vitamin C, and vancomycin. This implies potential applications in targeted drug delivery and tissue engineering (Sreenivasachary & Lehn, 2008).

Phase Transformation and Crystallization

  • Phase Transformation in Continuous Crystallization: The phase transformation of guanosine 5-monophosphate (GMP), closely related to guanosine hydrate, has been studied in continuous crystallizers. Such studies provide insights into optimizing crystallization processes in industrial and pharmaceutical applications (Nguyen et al., 2011).

Neuropharmacology and Brain Disorders

  • Potential in Treating Neurodegenerative Diseases

    Research suggests that guanosine plays a role in modulating neurotrophic and neuroprotective effects, showing promise in treating neurodegenerative diseases like Parkinson's and Alzheimer's, and in response to brain injuries (Lanznaster et al., 2016).

  • Antiparkinsonian Efficacy

    Guanosine has shown effectiveness in reversing motor impairments in rodent models of movement disorder, suggesting its potential as an antiparkinsonian agent. This finding is significant for developing new treatments for Parkinson’s disease (Massari et al., 2017).

Safety And Hazards

Guanosine Hydrate is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation . It is also recommended to use only in areas with appropriate exhaust ventilation .

Future Directions

There is a growing interest in the self-assembly of Guanosine and its derivatives for devising programmable supramolecular biomaterials including hydrogels . Future research may focus on preparing Guanosine-based supramolecular hydrogels with longer lifespan, unique physicochemical properties, and biological activities for a broad range of biological and medical applications .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901952
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine Hydrate

CAS RN

1143525-19-2
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
A Bose, D Dey, S Basu - The Journal of Physical Chemistry A, 2008 - ACS Publications
… (4-6) In this work, we have studied a single DNA base guanine (G) and its corresponding nucleoside guanosine hydrate (dG) with two quinone molecules 9,10-anthraquinone (AQ) and …
Number of citations: 31 pubs.acs.org
PA Levene, RS Tipson - Journal of Biological Chemistry, 1932 - Elsevier
… of acetic anhydride was heated to gentle ebullition and then finely powdered guanosine hydrate (10 gm.) was added in portions sufficient to keep the mixture boiling. When all the …
Number of citations: 29 www.sciencedirect.com
V Venkatesh, NK Mishra… - Journal of the …, 2017 - ACS Publications
… potassium hydroxide (without guanosine hydrate) yielding Pt-DA… The mol ratio of Pt-DA relative to guanosine hydrate is crucial … Guanosine hydrate was then added to the solution, which …
Number of citations: 113 pubs.acs.org
C Tripon, CM Muntean, I Bratu, K Nalpantidis… - Polymer Bulletin, 2017 - Springer
… In this paper, Raman total half bandwidths of free nucleic acids purinic (adenosine, guanosine hydrate, adenosine 5′-monophosphate disodium salt, 2′-deoxyadenosine-5′-…
Number of citations: 6 link.springer.com
C Sheu, CS Foote - Journal of the American Chemical Society, 1995 - ACS Publications
… Guanosine hydrate, imidazole, and 5,10,15,20-tetraphenyl-21//,23/f-porphine (TPP) were from Aldrich and were … bromine-water was added to a suspension of guanosine hydrate (10.0 …
Number of citations: 168 pubs.acs.org
CA Jonsson, H Carlsten - International immunopharmacology, 2003 - Elsevier
… Guanosine hydrate (Sigma-Aldrich) was dissolved in 0.4 M NaOH and further diluted in complete medium to a final concentration of 100 μM in order to neutralise the effects of MPA. In …
Number of citations: 86 www.sciencedirect.com
K HONG - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from flowers of Carthamus tinctorius. Methods: The chemical constituents were isolated and purified by multiple chromatographic methods. …
Number of citations: 2 pesquisa.bvsalud.org
BL Frank, J Goodchild - Ribozyme Protocols, 1997 - Springer
… Along with the nucleotides supplied with the kit, add 2 µL of a suspension of guanosine hydrate (17 mg/mL)/20 µL reaction volume, and reduce the amount of GTP by 20% (6). Add …
Number of citations: 7 link.springer.com
JL Sessler, DJ Magda, V Lynch, GM Schiff… - Nucleosides & …, 1989 - Taylor & Francis
… Guanosine hydrate (15.0 9, 53 mol) was suspended in AcOH (500 mL) and stirred for several minutes under nitrogen. Glycidyl alcohol (7.86 g, 106 mol) was then added and the …
Number of citations: 9 www.tandfonline.com
F Balssa, Y Bonnaire - … : The Official Journal of the International …, 2007 - Wiley Online Library
… Guanosine hydrate 8 (10 g, 33.2 mmol) was dissolved in dimethylsulfoxide (50ml) at 708C. After cooling at room temperature, benzylbromide (10.0ml, 84.1mmol) was added in one …

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